molecular formula C16H21ClN2O2 B6473558 4-[(2-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640965-90-6

4-[(2-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6473558
CAS No.: 2640965-90-6
M. Wt: 308.80 g/mol
InChI Key: OGRSJRRZGDPHTH-UHFFFAOYSA-N
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Description

The compound “4-[(2-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine” contains several functional groups including a pyrrolidine ring and a morpholine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . Morpholine is a six-membered ring with one nitrogen and one oxygen atom. It’s often used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and morpholine rings, along with the 2-chlorophenyl group . The stereochemistry of the molecule could be influenced by the spatial orientation of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine and morpholine rings could potentially undergo various reactions such as ring-opening, substitution, or addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the pyrrolidine and morpholine rings could influence its solubility, boiling point, and melting point .

Future Directions

Future research could involve studying the biological activity of this compound and optimizing its structure for potential medicinal applications .

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c17-14-6-2-1-5-13(14)11-18-9-10-21-15(12-18)16(20)19-7-3-4-8-19/h1-2,5-6,15H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRSJRRZGDPHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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